molecular formula C9H9BrN4 B1381028 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine CAS No. 1600972-26-6

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Cat. No.: B1381028
CAS No.: 1600972-26-6
M. Wt: 253.1 g/mol
InChI Key: KUSUXQJDCGCYKW-UHFFFAOYSA-N
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Description

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves the bromination of a pyridine derivative followed by the introduction of the imidazole moiety. One common method includes:

    Bromination: Starting with pyridin-3-amine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Imidazole Introduction: The brominated intermediate is then reacted with imidazole in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can engage in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) or potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine serves as a crucial building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties. The presence of both brominated pyridine and imidazole moieties allows for diverse interactions with biological targets, including enzymes and receptors. For instance, the imidazole ring can coordinate with metal ions, influencing various biochemical pathways that are pivotal in disease mechanisms.

Case Studies
Research has demonstrated the compound's efficacy in inhibiting specific cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in leukemia cells, highlighting its potential as a lead compound for developing new anticancer agents.

Organic Synthesis

Intermediate for Heterocyclic Compounds
In organic synthesis, this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo substitution reactions makes it a valuable precursor for constructing various chemical entities.

Reactions and Products
The compound can participate in:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions: It can engage in Suzuki or Heck coupling reactions to form biaryl or aryl-alkene derivatives.
Reaction TypeExample ProductsConditions
SubstitutionAzido, thiol, or alkoxy derivativesPolar aprotic solvents (e.g., DMF)
OxidationImidazole N-oxidesOxidizing agents (e.g., H2O2)
CouplingBiaryl compoundsPalladium catalysts (e.g., Pd/C)

Material Science

Development of Functional Materials
this compound is also explored in material science for developing functional materials. Its unique electronic properties can be harnessed to create advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
  • 5-Bromo-1H-benzo[d]imidazole

Uniqueness

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is unique due to the presence of both a brominated pyridine and an imidazole moiety, which can confer distinct electronic and steric properties. This dual functionality makes it a versatile intermediate for various synthetic applications.

Biological Activity

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a brominated pyridine ring and an imidazole moiety. The synthesis typically involves:

  • Bromination : Bromination of pyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Imidazole Introduction : The brominated intermediate is then reacted with imidazole in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways and potentially modulating enzyme activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values between 1 and 4 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been explored for its anticancer activities. Studies have reported that imidazole-containing compounds can inhibit the growth of cancer cell lines, suggesting that this compound may also possess similar properties. For example, certain derivatives have shown effectiveness against leukemia and melanoma cell lines at concentrations around 105M10^{-5}M .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antifungal Activity :
    • A study found that imidazole derivatives exhibited antifungal activity against Candida albicans with promising results, indicating potential for further development in antifungal therapies .
  • Antifibrotic Activity :
    • Compounds structurally related to this compound have been tested for anti-fibrotic effects, showing inhibition of collagen expression in hepatic stellate cells, which is crucial for liver fibrosis treatment .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-1-methyl-1H-imidazoleStructureAntimicrobial
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine-Anticancer
5-Bromo-1H-benzo[d]imidazole-Antifungal

This comparison highlights the unique properties of this compound due to its dual functional groups, which may enhance its biological activity compared to other compounds.

Properties

IUPAC Name

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSUXQJDCGCYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CNC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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